(S)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid

Description

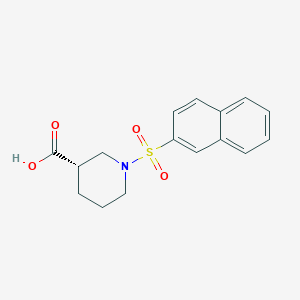

(S)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid is a chiral piperidine derivative featuring a naphthalene sulfonyl group at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring. This compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or market demand .

Key structural attributes:

- Naphthalene sulfonyl group: Enhances lipophilicity and may contribute to π-π stacking interactions in biological systems.

- Carboxylic acid group: Provides a site for hydrogen bonding or salt formation, influencing solubility and reactivity.

- Piperidine scaffold: A six-membered heterocycle common in pharmaceuticals due to its conformational flexibility.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-16(19)14-6-3-9-17(11-14)22(20,21)15-8-7-12-4-1-2-5-13(12)10-15/h1-2,4-5,7-8,10,14H,3,6,9,11H2,(H,18,19)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQWWYGLWQVHDM-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190915 | |

| Record name | (3S)-1-(2-Naphthalenylsulfonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-71-7 | |

| Record name | (3S)-1-(2-Naphthalenylsulfonyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1-(2-Naphthalenylsulfonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid typically involves the following steps:

Formation of Naphthalene-2-sulfonyl chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions.

Coupling with Piperidine: The naphthalene-2-sulfonyl chloride is then reacted with (S)-piperidine-3-carboxylic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can also occur, especially targeting the sulfonyl group.

Substitution: The naphthalene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include thiols or sulfides.

Substitution: Products vary depending on the substituent introduced to the naphthalene ring.

Scientific Research Applications

(S)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- CAS No.: 652971-20-5

- Molecular Formula: C₁₇H₂₃NO₄

- Key Features :

- tert-Butoxycarbonyl (Boc) group : A protective group for amines, enhancing stability during synthesis.

- Phenyl substituent : Introduced at the 4-position, altering steric and electronic properties.

- Stereochemistry : (3S,4R) configuration, differing from the (S)-configuration of the target compound.

- Applications : Likely used as an intermediate in peptide synthesis or drug discovery.

- Safety : Requires medical consultation upon exposure, indicating higher reactivity or toxicity .

3-Piperidinecarboxylic Acid

Positional Isomers and Heterocyclic Analogs

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid

- CAS No.: 930111-02-7

- Molecular Weight : 221.25 g/mol

- Melting Point: 185–186.5°C, higher than its 4-carboxylic acid isomer (151–152°C) due to crystal packing differences.

- Commercial Availability : Sold at 97% purity, indicating established synthesis protocols .

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid

- Structure : A five-membered pyrrolidine ring with phenyl and carboxylic acid groups.

- Key Features :

- Smaller ring size (pyrrolidine vs. piperidine) reduces conformational flexibility.

- Dual stereochemistry ((2S,3S)) may influence binding specificity in chiral environments.

- Applications: Potential use in asymmetric catalysis or as a constrained amino acid analog .

Functional Group Comparisons

Research Findings and Implications

- Stereochemical Impact : The (S)-configuration in the target compound may optimize interactions with biological targets compared to racemic mixtures or other stereoisomers.

- Discontinuation Factors : The discontinuation of the target compound () could relate to synthetic challenges (e.g., sulfonylation steps) or instability of the naphthalene sulfonyl group under standard storage conditions.

Biological Activity

(S)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 319.38 g/mol

- CAS Number : 1187928-71-7

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways critical for cancer cell proliferation. Notably, it has been shown to interact with human 17beta-hydroxysteroid dehydrogenase type 5, suggesting a role in modulating steroid metabolism, which is crucial for cancer growth and progression .

Anticancer Activity

The compound has demonstrated activity against various types of cancers, including:

- Breast Cancer

- Prostate Cancer

- Colon Cancer

- Lung Cancer

In vitro studies have shown that this compound can significantly inhibit the growth of cancer cell lines. The following table summarizes key findings from recent studies:

| Cancer Type | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.4 | Inhibition of estrogen receptor signaling |

| Prostate Cancer | LNCaP | 12.3 | Modulation of androgen receptor pathways |

| Colon Cancer | HT29 | 18.6 | Induction of apoptosis via caspase activation |

| Lung Cancer | A549 | 10.5 | Inhibition of NF-kB signaling pathway |

Case Studies and Research Findings

- Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC value of 15.4 µM. The mechanism was linked to the inhibition of estrogen receptor signaling pathways.

- Prostate Cancer Research : In another study involving LNCaP prostate cancer cells, the compound exhibited an IC value of 12.3 µM, indicating potent activity. The study suggested that the compound's ability to modulate androgen receptor pathways could be a promising avenue for therapeutic development.

- Colon Cancer Study : Research on HT29 colon cancer cells showed that this compound induced apoptosis through caspase activation, with an IC value of 18.6 µM.

Structural Similarities and Comparisons

The unique structure of this compound contributes to its biological activity profile. Comparison with structurally similar compounds reveals differences in their biological effects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid | Enantiomeric form | Different binding affinities |

| 1-(Phenylsulfonyl)piperidine-3-carboxylic acid | Phenyl instead of naphthalene | Potentially lower anticancer activity |

| N-(Naphthalenesulfonyl)glycine | Glycine backbone instead of piperidine | Different biological effects |

Q & A

Q. What are the recommended synthetic routes for (S)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid?

The compound can be synthesized via sulfonylation of the piperidine precursor. A common method involves reacting (S)-piperidine-3-carboxylic acid with 2-naphthalenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution. The reaction typically proceeds at 0–25°C in anhydrous dichloromethane or tetrahydrofuran, followed by purification via recrystallization or column chromatography to isolate the enantiomer . Key quality control steps include NMR to confirm sulfonyl group attachment and chiral HPLC to verify stereochemical integrity .

Q. How can the stereochemical purity of the (S)-enantiomer be validated experimentally?

Chiral HPLC or SFC (supercritical fluid chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard. Mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid resolve enantiomers, with retention times compared to a racemic mixture. Circular dichroism (CD) spectroscopy can further confirm optical activity, correlating the (S)-configuration with specific Cotton effects .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) but limits solubility in non-polar solvents like hexane. Experimental data suggest solubility in DMSO >50 mg/mL, while aqueous solubility is pH-dependent, increasing under basic conditions (pH >8) due to deprotonation of the carboxylic acid .

Q. Which spectroscopic methods are most effective for structural confirmation?

- NMR : - and -NMR confirm the piperidine ring conformation, sulfonyl group integration, and naphthalene aromaticity. Key signals include the sulfonyl-SO resonance at ~125–135 ppm in -NMR .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]) matching the theoretical mass (CHNOS: 317.08 g/mol).

- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1350 cm) and carboxylic acid (1700–1725 cm) groups confirm functional groups .

Advanced Research Questions

Q. How does the position of the sulfonyl group on the naphthalene ring (1- vs. 2-) influence biological activity?

Comparative structure-activity relationship (SAR) studies show that the 2-sulfonyl substitution enhances steric complementarity with hydrophobic enzyme pockets (e.g., mGAT4), increasing binding affinity. For example, (S)-enantiomers with 2-sulfonyl groups exhibit pIC values ~6.5–6.6, while 1-sulfonyl analogs show reduced potency due to suboptimal spatial alignment . Advanced molecular docking (AutoDock Vina) and MD simulations can model these interactions, using PDB structures of target proteins .

Q. What experimental strategies resolve contradictions in reported IC50_{50}50 values across studies?

Discrepancies often arise from enantiomeric impurities or assay conditions. Mitigation strategies include:

- Enantiomeric Purity Assessment : Use chiral HPLC to ensure >99% (S)-enantiomer .

- Standardized Assay Protocols : Consistent buffer pH (e.g., 7.4 for physiological conditions) and ATP concentrations (e.g., 1 mM for kinase assays).

- Orthogonal Validation : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .

Q. How can researchers design SAR studies to optimize this compound’s inhibitory potency?

- Systematic Substituent Variation : Replace the naphthalene ring with bioisosteres (e.g., biphenyl, ) or introduce electron-withdrawing groups (e.g., -NO, -CF) at the sulfonyl para-position to enhance electrophilicity.

- Stereochemical Modifications : Compare (S)- vs. (R)-enantiomers in vitro to identify stereospecific interactions.

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond donors (carboxylic acid) and hydrophobic regions (naphthalene) .

Q. What mechanisms underlie its interaction with γ-aminobutyric acid transporters (e.g., mGAT4)?

The compound likely acts as a competitive inhibitor by mimicking the GABA substrate. Biochemical assays (e.g., radiolabeled -GABA uptake inhibition in HEK293 cells expressing mGAT4) reveal dose-dependent inhibition. Site-directed mutagenesis of transporter residues (e.g., Tyr140, Phe294) can pinpoint binding determinants .

Q. How can researchers address stability and degradation during long-term storage?

- Storage Conditions : -20°C under argon in amber vials to prevent photodegradation.

- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect hydrolysis of the sulfonyl group or racemization. Lyophilization in the presence of cryoprotectants (trehalose) enhances shelf life .

Notes

- Methodological Rigor : Answers emphasize peer-reviewed techniques (e.g., chiral HPLC, docking) and reproducibility.

- Advanced Tools : Molecular dynamics (GROMACS), docking (AutoDock), and cheminformatics (MOE) are recommended for mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.